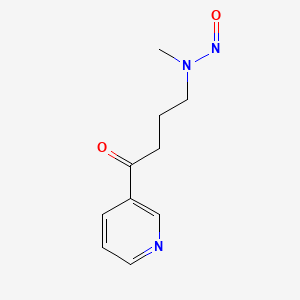
N-甲基-1-脱氧野尻霉素
描述
N-methyl-1-deoxynojirimycin is a hydroxypiperidine that is duvoglustat in which the amino hydrogen is replaced by a methyl group. It is an inhibitor of alpha-glucosidase, an agonist of the glucose sensor SGLT3 and exhibits anti-HIV activity. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an anti-HIV agent, a plant metabolite and a cardioprotective agent. It is a tertiary amino compound, a hydroxypiperidine and a piperidine alkaloid. It is functionally related to a duvoglustat.
N-Methyl-1-deoxynojirimycin is a natural product found in Morus alba with data available.
科学研究应用
糖蛋白加工抑制剂:N-甲基-1-脱氧野尻霉素被发现是糖蛋白加工的特异性抑制剂,尤其影响病毒感染细胞中 N-连接前体寡糖的最外侧葡萄糖残基的修剪。这在禽流感病毒成熟的背景下进行了研究,突出了其在病毒糖蛋白加工和可能的病毒感染性控制中的作用 (Romero 等,1983)。
糖苷酶抑制的治疗应用:N-甲基-1-脱氧野尻霉素作为糖苷酶抑制剂的作用导致了用于治疗目的的新型抑制剂的开发。探索了其对α1-蛋白酶抑制剂和α1-酸性糖蛋白等特定蛋白质糖基化的影响,发现它会影响寡糖加工,对糖尿病和某些类型的癌症等疾病有影响 (Gross 等,1986)。
研究蛋白质成熟和分泌:研究表明,从粗糙内质网到高尔基复合体,某些分泌糖蛋白的有效成熟需要从 N-连接寡糖中去除葡萄糖。N-甲基-1-脱氧野尻霉素作为葡萄糖苷酶 I 和 II 的抑制剂,有助于理解蛋白质成熟和分泌机制,从而促进疾病的细胞生物学和病理生理学 (Lodish 和 Kong,1984)。
α-葡萄糖苷酶抑制用于糖尿病治疗:N-甲基-1-脱氧野尻霉素的一个显着应用是作为α-葡萄糖苷酶抑制剂,用于治疗 2 型糖尿病。它参与产 1-脱氧野尻霉素的甲基营养杆菌的培养优化,突出了其在生物技术生产和治疗应用中的潜力 (Lee 等,2018)。
心脏保护作用:N-甲基-1-脱氧野尻霉素已显示出通过保存糖原、减弱乳酸积聚来减小心肌梗塞面积的潜力,从而提供心脏保护作用。此应用对于理解和潜在治疗心脏病具有重要意义 (Arai 等,1998)。
药代动力学和生物利用度研究:了解 N-甲基-1-脱氧野尻霉素的分布、消除和生物利用度对其作为治疗剂的开发至关重要。研究探讨了其在体内的药代动力学,深入了解其吸收、代谢和排泄模式,这对于临床应用至关重要 (Faber 等,1992)。
属性
IUPAC Name |
2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKDPDFZMNYDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C(C1CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methyl-1-deoxynojirimycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Methyl-1-deoxynojirimycin | |
CAS RN |
69567-10-8 | |
| Record name | N-Methyl-1-deoxynojirimycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | N-Methyl-1-deoxynojirimycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

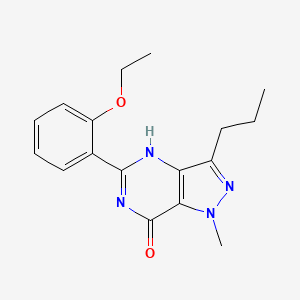

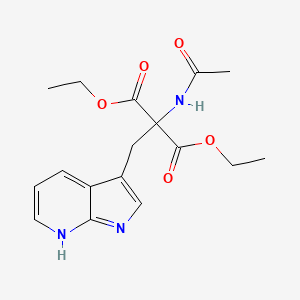

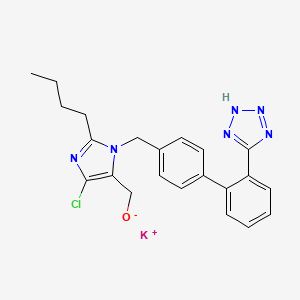
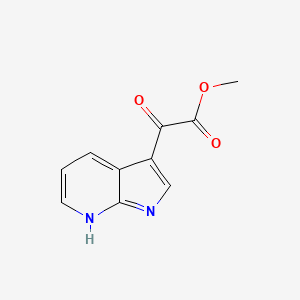
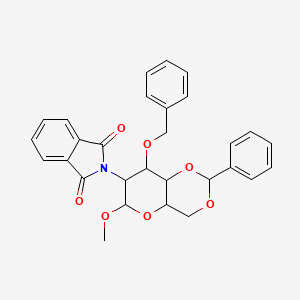
![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B7796191.png)



